molecular formula C7H9N3O3 B1378598 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid CAS No. 1603462-19-6

4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B1378598
CAS No.: 1603462-19-6
M. Wt: 183.16 g/mol
InChI Key: DESPMWDQWSDHJZ-UHFFFAOYSA-N
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Description

“4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring with an amino group at the 4th position, a methoxymethyl group at the 2nd position, and a carboxylic acid group at the 5th position .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, one study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 183.16 g/mol . More detailed properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized various β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, exploring their properties and potential applications (Grant, Seemann, & Winthrop, 1956).

Cocrystal Design and Analysis

  • A study designed ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, highlighting the chemical interactions and the potential for developing new molecular structures (Rajam et al., 2018).

Novel Compound Synthesis

  • Research on synthesizing novel pyrido and pyrimidines derivatives from related pyrimidine compounds, focusing on creating new chemical entities for various applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Biological Activity and Enzyme Interaction

  • Studies on the synthesis of pyrimidine-6-carboxylic acids and their effects on enzymes like dihydrofolic reductase and thymidylate synthetase, contributing to understanding biochemical pathways (Baker & Jordaan, 1965).

Analog Synthesis for Drug Development

Exploration of Molecular Structure

  • Studies on the structure and synthesis of pyrimidine derivatives, providing insights into their molecular configuration and potential applications in chemical research (Chi & Wu, 1957).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its biological target. For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name

4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-3-5-9-2-4(7(11)12)6(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESPMWDQWSDHJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Reactant of Route 3
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Reactant of Route 4
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Reactant of Route 5
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Reactant of Route 6
4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid

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